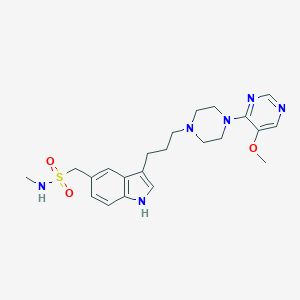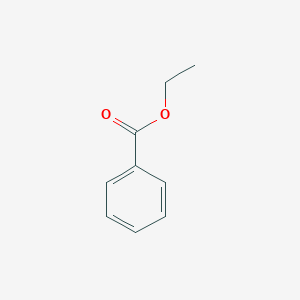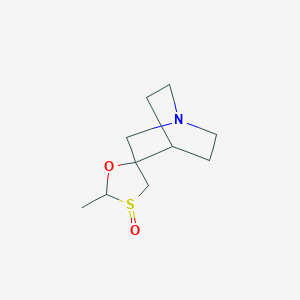
西维美林亚砜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cevimeline sulfoxide is a metabolite of cevimeline, a muscarinic agonist used primarily for the treatment of dry mouth in patients with Sjögren’s syndrome . Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 receptors, to stimulate glandular secretion . The sulfoxide form is one of the primary metabolites formed during the metabolism of cevimeline .
科学研究应用
Cevimeline sulfoxide has several scientific research applications:
作用机制
Target of Action
Cevimeline Sulfoxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from these glands .
Mode of Action
Cevimeline Sulfoxide is a cholinergic agonist . It binds to and activates the muscarinic M1 and M3 receptors . This interaction with its targets leads to an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the muscarinic M1 and M3 receptors by Cevimeline Sulfoxide leads to an increase in secretion from exocrine glands . This can increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .
Pharmacokinetics
Cevimeline Sulfoxide is primarily metabolized in the liver. The isozymes CYP2D6 and CYP3A4 are responsible for the metabolism of Cevimeline Sulfoxide . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .
Result of Action
The activation of the muscarinic M1 and M3 receptors by Cevimeline Sulfoxide leads to an increase in secretion from the secretory glands . This results in an increase in salivation, which can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .
生化分析
Biochemical Properties
Cevimeline Sulfoxide, like its parent compound Cevimeline, acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . The activation of these receptors results in an increase in secretion from exocrine glands such as salivary and sweat glands .
Cellular Effects
Cevimeline Sulfoxide influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
Cevimeline Sulfoxide exerts its effects at the molecular level by binding to and activating muscarinic M1 and M3 receptors . This leads to increased glandular secretions and smooth muscle contractions .
Temporal Effects in Laboratory Settings
It is known that approximately 44.5% of Cevimeline is converted to cis and trans-sulfoxide .
Metabolic Pathways
Cevimeline Sulfoxide is involved in metabolic pathways where Cevimeline is metabolized. Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of Cevimeline .
准备方法
The preparation of cevimeline sulfoxide involves the oxidation of cevimeline. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically proceeds at room temperature and is monitored until the desired level of oxidation is achieved . Industrial production methods may involve more scalable processes, such as continuous flow oxidation, to ensure consistent quality and yield .
化学反应分析
Cevimeline sulfoxide undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert cevimeline sulfoxide to its sulfone form.
Reduction: Reduction reactions can revert cevimeline sulfoxide back to cevimeline.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Cevimeline sulfoxide is similar to other muscarinic agonists such as pilocarpine and bethanechol . it has a unique structure that allows for specific binding to M1 and M3 receptors, leading to its distinct therapeutic effects . Other similar compounds include:
Pilocarpine: Another muscarinic agonist used for dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention.
Cevimeline sulfoxide’s unique binding properties and metabolic profile make it a valuable compound for both therapeutic and research purposes .
属性
CAS 编号 |
124751-36-6 |
|---|---|
分子式 |
C10H17NO2S |
分子量 |
215.31 g/mol |
IUPAC 名称 |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |
InChI 键 |
CFUGNFXJXCPICM-MYWFGVANSA-N |
SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
手性 SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |
规范 SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
外观 |
White to Off-White Solid |
熔点 |
100-103°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


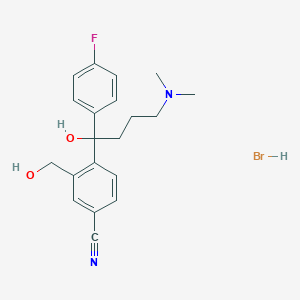
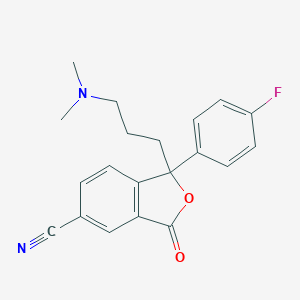
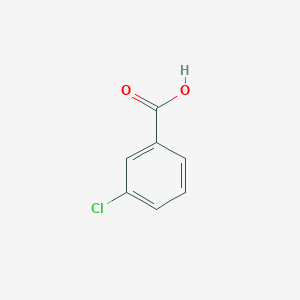

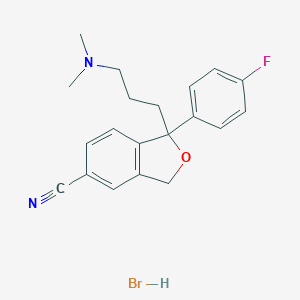
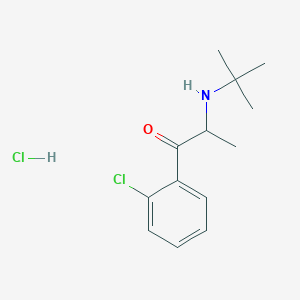




![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
